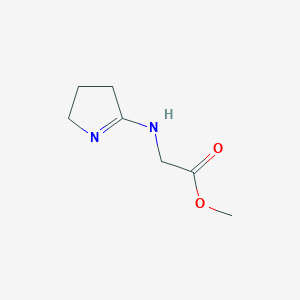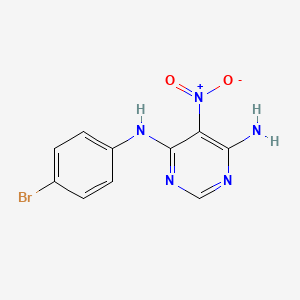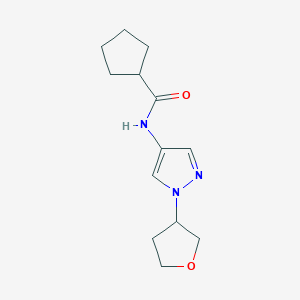
methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate” is a derivative of pyrrole . Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom . The specific substitutions on the pyrrole ring in this compound could not be determined from the available information.Chemical Reactions Analysis
Pyrrole and its derivatives are involved in a wide range of chemical reactions. They can undergo electrophilic substitution reactions, much like benzene and other aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As a pyrrole derivative, “this compound” would likely share some properties with other pyrroles, such as aromaticity and reactivity with electrophiles .Applications De Recherche Scientifique
Analytical Chemistry Applications
A simple method for the quantitative analysis of urinary δ-aminolevulinic acid, utilizing the condensation with ethyl acetoacetate to produce a related pyrrole compound, showcases the chemical's relevance in diagnostic applications, particularly as an index of lead exposure (Tomokuni & Ogata, 1972).
Chemical Synthesis and Reactions
Several studies have demonstrated the utility of compounds similar to "methyl 2-((3,4-dihydro-2H-pyrrol-5-yl)amino)acetate" in synthetic chemistry, including their reactions to form complex heterocyclic structures. For example, the reaction between 2-amino-2-deoxy-D-glucose and 2,4-pentanedione yielding various pyrrole derivatives has been explored for potential applications in carbohydrate chemistry (González, Sánchez, & Rey, 1965).
Catalytic Applications
The catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, resulting in pyrrolidine derivatives, illustrates the compound's role in facilitating transformations relevant to organic synthesis and potentially pharmaceutical manufacturing (Sukhorukov et al., 2008).
Multicomponent Assembling
The sodium acetate-catalyzed multicomponent reaction involving related pyrrole derivatives represents a fast and efficient route to producing small-molecule ligands, which have implications for the treatment of human inflammatory diseases and other biomedical applications, highlighting the compound's versatility in drug discovery processes (Elinson et al., 2014).
Inhibitory Activity on Enzymes
The synthesis and study of N-methyl isomers of pyrrolo[2,3-d]pyrimidin-4-one derivatives have provided insights into inhibitory activities on xanthine oxidase, an enzyme involved in purine metabolism, suggesting potential therapeutic applications for conditions associated with excessive uric acid production (Seela et al., 1984).
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(3,4-dihydro-2H-pyrrol-5-ylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-11-7(10)5-9-6-3-2-4-8-6/h2-5H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKOSDWTOGHJPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2812149.png)
![3-[2-(N-Boc-Amino)-1,1-dimethyethyl]phenylboronic acid, pinacol ester](/img/structure/B2812152.png)
![7-Bromospiro[3.4]octane](/img/structure/B2812154.png)
![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)


![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)
![2-[(2-fluorophenyl)methylsulfanyl]-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile](/img/structure/B2812161.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)
